molecular formula C6H8N2O2 B13311196 4,5-dimethyl-1H-imidazole-2-carboxylic acid

4,5-dimethyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13311196
M. Wt: 140.14 g/mol
InChI Key: GXHDGDMHQVCBDE-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both methyl groups and a carboxylic acid functional group in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The methyl groups and carboxylic acid functional group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

4,5-Dimethyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

    4,5-Imidazoledicarboxylic acid: This compound has similar structural features but with additional carboxylic acid groups.

    1H-Imidazole-4-carboxylic acid: Another imidazole derivative with a carboxylic acid functional group at a different position.

    2-Methylimidazole: A simpler imidazole derivative with a single methyl group.

Uniqueness: Its specific substitution pattern allows for targeted modifications and the creation of novel derivatives with enhanced properties .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4,5-dimethyl-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C6H8N2O2/c1-3-4(2)8-5(7-3)6(9)10/h1-2H3,(H,7,8)(H,9,10)

InChI Key

GXHDGDMHQVCBDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C(=O)O)C

Origin of Product

United States

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